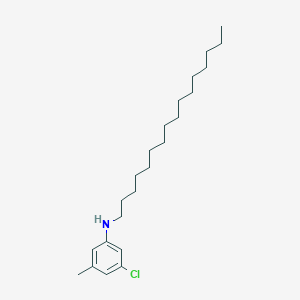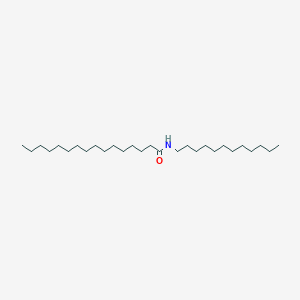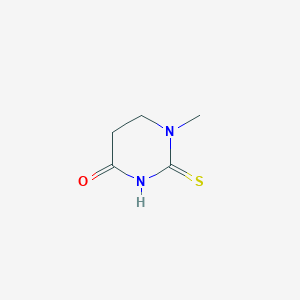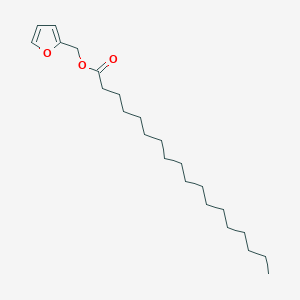
N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) is an organic compound with the molecular formula C19H28N4O2 and a molecular weight of 344.461 g/mol . This compound is known for its unique structure, which includes a 4-methyl-1,3-phenylene core linked to two piperidinecarboxamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) typically involves the reaction of 4-methyl-1,3-phenylenediamine with piperidinecarboxylic acid chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinecarboxamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which is associated with improved cognitive function and memory. This mechanism makes it a potential candidate for treating conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(4-Methyl-1,3-phenylene)bis(4-phenyl-1-piperazinecarboxamide): This compound has a similar structure but includes phenyl groups attached to the piperazine rings.
N,N’-(1,3-Phenylene)dimaleimide: Another related compound with maleimide groups instead of piperidinecarboxamide.
Uniqueness
N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) is unique due to its specific combination of a 4-methyl-1,3-phenylene core and piperidinecarboxamide groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it valuable in neurological research and potential therapeutic applications.
Propiedades
Número CAS |
20575-74-0 |
|---|---|
Fórmula molecular |
C19H28N4O2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N-[4-methyl-3-(piperidine-1-carbonylamino)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-15-8-9-16(20-18(24)22-10-4-2-5-11-22)14-17(15)21-19(25)23-12-6-3-7-13-23/h8-9,14H,2-7,10-13H2,1H3,(H,20,24)(H,21,25) |
Clave InChI |
PPWYBOCLKAIBDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)NC(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)


![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)








